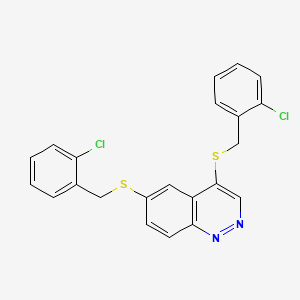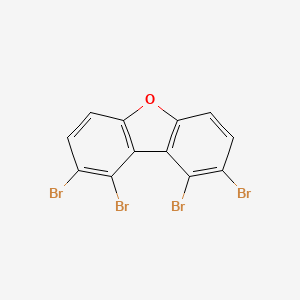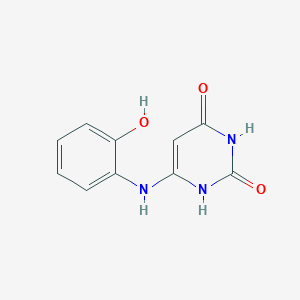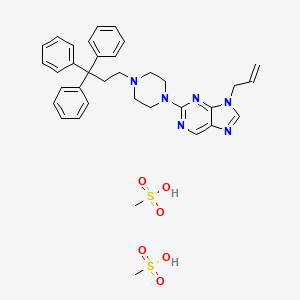
N-Decyl-N-(phosphonomethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decyl-N-(phosphonomethyl)glycine is a chemical compound that belongs to the class of organophosphorus compounds. It is structurally related to glyphosate, a well-known herbicide. This compound is characterized by the presence of a decyl group, a phosphonomethyl group, and a glycine moiety. It is primarily used in agricultural applications as a herbicide due to its ability to inhibit specific plant enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N-(phosphonomethyl)glycine typically involves the reaction of glycine with phosphonomethylating agents. One common method is the reaction of glycine with formaldehyde and phosphorous acid under acidic conditions to form N-(phosphonomethyl)glycine. This intermediate can then be reacted with decyl bromide in the presence of a base to introduce the decyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process starts with the synthesis of N-(phosphonomethyl)glycine, followed by the introduction of the decyl group through alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Decyl-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine oxide.
Substitution: The decyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Decyl-N-(phosphonomethyl)glycine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on plant enzymes and its potential use as a herbicide.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Used in the formulation of herbicides and other agricultural chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyphosate: N-(phosphonomethyl)glycine, a widely used herbicide.
Aminomethylphosphonic acid: A degradation product of glyphosate.
N,N-Bis(phosphonomethyl)glycine: Another organophosphorus compound with similar properties.
Uniqueness
N-Decyl-N-(phosphonomethyl)glycine is unique due to the presence of the decyl group, which enhances its lipophilicity and potentially its herbicidal activity. This structural modification distinguishes it from other similar compounds and may offer advantages in specific applications.
Eigenschaften
| 92836-90-3 | |
Molekularformel |
C13H28NO5P |
Molekulargewicht |
309.34 g/mol |
IUPAC-Name |
2-[decyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C13H28NO5P/c1-2-3-4-5-6-7-8-9-10-14(11-13(15)16)12-20(17,18)19/h2-12H2,1H3,(H,15,16)(H2,17,18,19) |
InChI-Schlüssel |
LLSLONPOCTYQHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CC(=O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


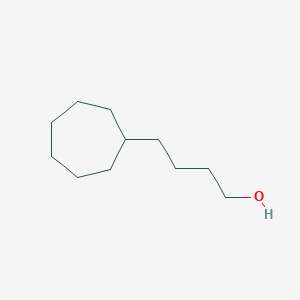
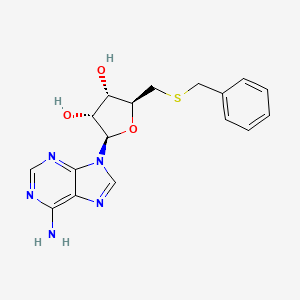
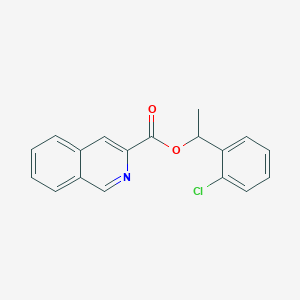
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/no-structure.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)
